
1-(2-(Methylthio)pyrimidin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylthio)pyrimidin-4-yl)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methylthio group attached to the pyrimidine ring and an ethanol group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol typically involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, followed by further reactions to introduce the ethanol group. One common method involves the use of methyl iodide under basic conditions to achieve methylation . The reaction conditions often include room temperature and overnight reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthetic processes starting from commercially available 2-thiouracil. The process includes methylation using methyl iodide and subsequent steps to introduce the ethanol group. The reaction conditions are optimized for high yield and purity, often involving inert atmospheres and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Methylthio)pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
1-(2-(Methylthio)pyrimidin-4-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s activity. The ethanol group enhances its solubility and bioavailability. The compound may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthio-4-pyrimidinone: A precursor in the synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol.
4-Chloro-2-methylthio-5-pyrimidineacetic acid ethyl ester: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a methylthio group and an ethanol group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
910112-38-8 |
|---|---|
Formule moléculaire |
C7H10N2OS |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
1-(2-methylsulfanylpyrimidin-4-yl)ethanol |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-5,10H,1-2H3 |
Clé InChI |
ABZAWQICTDXGCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NC=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)
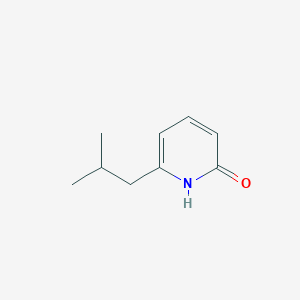

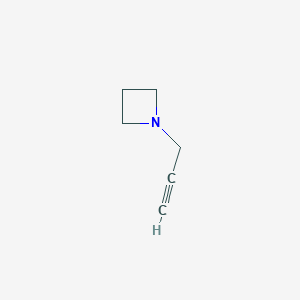
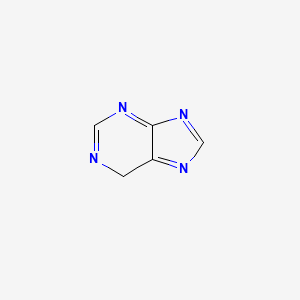



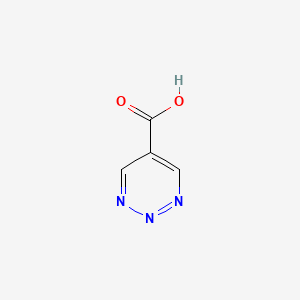
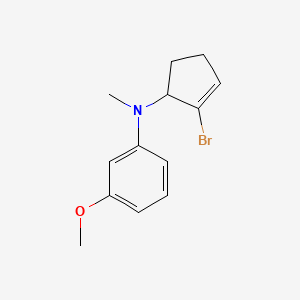
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)
